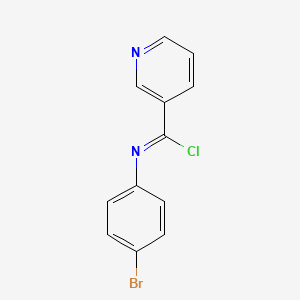

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride

Description

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride is a halogenated organic compound featuring a pyridine ring substituted with a carboximidoyl chloride group and a 4-bromophenyl moiety. Its structure combines electron-deficient aromatic systems (pyridine and bromophenyl) with a reactive imidoyl chloride functional group, making it a versatile intermediate in organic synthesis. While direct synthetic details are sparse in the provided evidence, analogous compounds (e.g., Br-LED209) suggest synthetic routes involving acylation/deacylation or condensation reactions .

Properties

CAS No. |

652148-56-6 |

|---|---|

Molecular Formula |

C12H8BrClN2 |

Molecular Weight |

295.56 g/mol |

IUPAC Name |

N-(4-bromophenyl)pyridine-3-carboximidoyl chloride |

InChI |

InChI=1S/C12H8BrClN2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H |

InChI Key |

BKMZIYXEQLVGBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride can be synthesized through the reaction of carboxamides with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl2) . The reaction typically involves heating the carboxamide with the chlorinating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at 75–80°C for 1 hour . The yields of imidoyl chlorides can range from 63% to 99% depending on the structure of the starting secondary amide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine would yield an N-substituted amide, while reacting with an alcohol would produce an ester .

Scientific Research Applications

Biological Activities

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride exhibits various biological activities, making it a valuable compound for research and development.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, derivatives containing bromine substitution have shown selective inhibition against pathogens such as Clostridioides difficile, with IC50 values ranging from 0.10 to 0.24 μM .

Anticancer Potential

The structure of this compound suggests potential anticancer activity. Studies have evaluated the antiproliferative effects on various cancer cell lines, including HepG2 liver cancer cells, where certain derivatives demonstrated significant growth inhibition at concentrations as low as 12.5 µg/mL . The presence of electron-donating groups on the aryl ring has been linked to enhanced anti-proliferative activity.

Pesticidal Properties

The compound's efficacy as a pesticide has been explored, particularly in agricultural applications against bacterial wilt pathogens like Ralstonia solanacearum. Structure–activity relationship (SAR) studies have indicated that modifications in the molecular structure can lead to increased resistance in plants against these pathogens .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in side chains significantly affected potency, highlighting the importance of structural variations in enhancing activity.

Case Study 2: Analgesic Activity Assessment

Research on piperidine derivatives demonstrated their effectiveness in reducing pain responses in animal models, suggesting similar potential for this compound. This suggests that further exploration into its analgesic properties could yield beneficial results.

Case Study 3: Anticancer Investigations

A series of experiments assessed the cytotoxic effects of furan-containing compounds on cancer cell lines. The results revealed promising anticancer activity that warrants further exploration into the mechanisms by which this compound may exert its effects.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and as a ligand in coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride with two related compounds:

Key Observations:

- Reactivity: The imidoyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling the formation of imidates or amidines. In contrast, Br-LED209’s thiourea group facilitates hydrogen bonding, making it suitable for biological targeting .

- Solubility: The bromophenyl group in the target compound reduces water solubility, whereas the maleate counterion in (2R)-Arimoclomol enhances solubility for biomedical applications .

- Electronic Effects: The electron-withdrawing bromine substituent activates the imidoyl chloride for substitution reactions compared to non-halogenated analogs.

Biological Activity

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

The molecular formula of this compound is C12H9BrN2ClO, with a molecular weight of approximately 296.57 g/mol. The compound features a pyridine ring substituted with a bromophenyl group and a carboximidoyl chloride functional group, enhancing its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound often exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) typically in the low µg/mL range .

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| PC190723 | 0.5 - 1.0 | S. aureus |

| 2-Cl-3-CF₃ derivative | 0.5 - 1.0 | E. coli |

The mechanism of action for compounds similar to this compound often involves enzyme inhibition or receptor modulation, affecting various biochemical pathways. The presence of halogen substituents (like bromine) may enhance lipophilicity, allowing better cell membrane permeability and interaction with intracellular targets .

Case Studies

- Antimycobacterial Activity : A study evaluated the activity of various substituted pyridine derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited higher efficacy than standard treatments like isoniazid. This suggests that this compound may also hold potential against mycobacterial infections .

- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to assess the safety profile of related compounds on human cell lines. For example, certain derivatives showed negligible toxicity against THP-1 human monocytic leukemia cells while maintaining antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:

- Bromine Substitution : The presence of bromine at the para position of the phenyl ring may enhance biological activity compared to similar compounds with chlorine substitutions.

- Pyridine Ring : The nitrogen atom in the pyridine ring contributes to the overall reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 4-bromoaniline and pyridine-3-carboxylic acid derivatives. A key step involves chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, in analogous syntheses (e.g., vanadium complex preparation), refluxing in ethanol or glacial acetic acid at 80–100°C under inert atmosphere is critical to avoid hydrolysis . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1:2 molar ratios for di-substituted products) improves yields .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization involves a combination of:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–8.2 ppm) and imidoyl chloride functionality (C-Cl resonance near δ 165 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 542–548 for brominated analogs) and isotopic patterns consistent with bromine (/) .

- Elemental Analysis : Matching calculated and observed C/H/N percentages (±0.3%) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : Derivatives of this compound act as inhibitors or agonists in biochemical pathways. For instance:

- Polyglutamine Aggregation Inhibition : Cell-permeable analogs (e.g., N-(4-Bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)benzamide) are used at 10–50 µM concentrations in Huntington’s disease models, requiring kinetic assays (e.g., thioflavin-T fluorescence) to monitor aggregation .

- FPR2 Receptor Activation : Structural analogs (e.g., pyridazinone derivatives) are screened via calcium mobilization assays in human neutrophils .

Advanced Research Questions

Q. How can density-functional theory (DFT) be employed to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for halogenated systems. Basis sets like 6-311+G(d,p) account for bromine’s relativistic effects .

- Reactivity Analysis : Frontier molecular orbital (FMO) calculations (HOMO/LUMO gaps) predict nucleophilic/electrophilic sites. For example, the imidoyl chloride’s LUMO energy indicates susceptibility to nucleophilic attack .

- Validation : Compare computed vs. experimental NMR/IR spectra (RMSD < 5%) .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated imidoyl chloride derivatives?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : Use SHELX software for heavy-atom (Br/Cl) positioning. Apply anisotropic displacement parameters and twin refinement for disordered crystals .

- Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Q. How do substituent modifications (e.g., bromine position, pyridine ring substitution) influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Synthetic Variation : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at pyridine’s 4-position to enhance electrophilicity .

- Biological Testing : Compare IC₅₀ values in assays (e.g., FPR2 agonism) using analogs like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-6-oxo-pyridazin-1-yl]-acetamide .

- Computational Docking : AutoDock Vina simulations to predict binding affinities with target proteins (e.g., FPR2 active site) .

Q. What mechanistic insights explain the compound’s role in radical polymerization initiation?

- Methodological Answer :

- Kinetic Studies : Monitor methyl methacrylate (MMA) polymerization via dilatometry. The initiator’s order (0.5 w.r.t. concentration) suggests a radical chain mechanism involving homolytic cleavage of the imidoyl chloride .

- EPR Spectroscopy : Detect transient radicals (e.g., aryl-N-centered radicals) using spin traps like DMPO .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition onset (~80°C), correlating with initiation efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar analogs?

- Methodological Answer :

- Source Evaluation : Cross-reference peer-reviewed studies (e.g., inhibition potency in vs. agonist activity in ).

- Experimental Replication : Standardize assay conditions (e.g., cell line, buffer pH) to isolate structural effects.

- Meta-Analysis : Use tools like PCA (principal component analysis) to identify outliers in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.